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Introduction

Brigatinib (Alunbrig®) is a potent and selective next-generation tyrosine kinase inhibitor (TKI)
targeting Anaplastic Lymphoma Kinase (ALK).[1][2] It is approved for the treatment of ALK-
positive metastatic non-small cell lung cancer (NSCLC).[2] Brigatinib inhibits ALK
autophosphorylation and the activation of downstream signaling pathways, including the RAS-
RAF-MEK-ERK, PI3K-AKT, and STAT3 pathways, which are crucial for cancer cell proliferation
and survival.[1][3] Despite its efficacy, acquired resistance can emerge. Combination therapies
are a key strategy to enhance efficacy, overcome resistance, and improve patient outcomes.

These application notes provide a framework for the experimental design of brigatinib
combination therapies, covering in vitro and in vivo methodologies.

Rationale for Brigatinib Combination Therapies

Combining brigatinib with other therapeutic agents can be based on several strategic
approaches:

» Vertical Pathway Inhibition: Targeting multiple nodes within the same signaling cascade. For
instance, combining an ALK inhibitor like brigatinib with a MEK inhibitor could provide a
more complete shutdown of the MAPK pathway.
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» Horizontal Pathway Inhibition: Targeting parallel signaling pathways that contribute to cell
survival and proliferation.

» Overcoming Resistance: Combining brigatinib with agents that target known resistance
mechanisms to ALK inhibitors.

e Synergistic Cytotoxicity: Combining brigatinib with conventional chemotherapy to enhance
tumor cell killing.

In Vitro Experimental Design
Cell Line Selection

A panel of relevant cancer cell lines should be selected, including:
e ALK-positive NSCLC cell lines (e.g., H3122, H2228)
o Cell lines with acquired resistance to first-generation ALK inhibitors.

o Parental (non-ALK rearranged) NSCLC cell lines as negative controls.

Data Presentation: In Vitro Drug Sensitivity

Quantitative data from in vitro experiments should be summarized to compare the effects of
monotherapy versus combination therapy. The half-maximal inhibitory concentration (IC50) is a
key metric.

Table 1: lllustrative IC50 Values of Brigatinib in Combination with Chemotherapy (Carboplatin)
in an ALK-Positive NSCLC Cell Line (H3122)

Treatment IC50 (nM)

Brigatinib 15

Carboplatin 2500

Brigatinib + Carboplatin (1:167 ratio) 8 (Brigatinib) / 1336 (Carboplatin)
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Table 2: lllustrative IC50 Values of Brigatinib in Combination with a MEK Inhibitor (Trametinib)
in an ALK-Positive NSCLC Cell Line (H3122)

Treatment IC50 (nM)

Brigatinib 15

Trametinib 5

Brigatinib + Trametinib (3:1 ratio) 6 (Brigatinib) / 2 (Trametinib)
Synergy Analysis

The Chou-Talalay method is a widely accepted method to determine if the effect of a drug
combination is synergistic, additive, or antagonistic. This is quantified by the Combination Index
(CI).

e CI < 1: Synergism
o CIl = 1: Additive effect
e CI > 1: Antagonism

Table 3: lllustrative Combination Index (Cl) Values for Brigatinib Combinations in H3122 Cells

L. Effect Level Combination Index .
Combination ) Interpretation
(Fraction Affected) (CI)

Brigatinib + )

) 0.50 0.75 Synergism
Carboplatin
Brigatinib + ]

] 0.75 0.68 Synergism
Carboplatin
Brigatinib + Trametinib  0.50 0.60 Strong Synergism
Brigatinib + Trametinib  0.75 0.52 Strong Synergism

Experimental Protocols: In Vitro Assays
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Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

96-well plates

o Selected cancer cell lines

o Complete growth medium

» Brigatinib and combination agent(s)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO (Dimethyl sulfoxide)
e Microplate reader
Protocol:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
growth medium.

e Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

o Prepare serial dilutions of brigatinib and the combination agent(s) in complete growth
medium.

o Remove the medium from the wells and add 100 pL of the drug-containing medium. Include
wells with untreated cells as a control.

e Incubate for 72 hours at 37°C.

e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting and quantifying apoptosis (programmed cell death).
Materials:

o 6-well plates

» Selected cancer cell lines

o Complete growth medium

» Brigatinib and combination agent(s)

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

e Flow cytometer

Protocol:

Seed cells in 6-well plates and allow them to adhere overnight.

o Treat the cells with brigatinib, the combination agent(s), or vehicle control at predetermined
concentrations for 48 hours.

o Harvest the cells, including both adherent and floating populations.

e Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a
concentration of 1 x 1076 cells/mL.
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Transfer 100 pL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

Add 5 pL of Annexin V-FITC and 5 pL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 pL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.
o Viable cells: Annexin V-negative and Pl-negative.
o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

In Vivo Experimental Design
Animal Model Selection

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in
immunodeficient mice (e.g., nude or NSG mice) are commonly used. For CDX models, ALK-
positive NSCLC cell lines such as H3122 can be implanted subcutaneously.

Data Presentation: In Vivo Tumor Growth Inhibition

Tumor volume and body weight should be measured regularly. The percentage of tumor growth
inhibition (TGI) is a key endpoint.

Table 4: lllustrative In Vivo Efficacy of Brigatinib in Combination with Carboplatin in an H3122
Xenograft Model
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. Mean Tumor
Dosing and Tumor Growth
reatment Group olume at Day L
Treat tG Vol t Day 21
Schedule Inhibition (%)
(mm?)

Vehicle, oral gavage,

Vehicle Control _ 1500 + 250
daily
. 25 mg/kg, oral
Brigatinib ) 600 + 150 60
gavage, daily
] 50 mg/kg,
Carboplatin 900 + 200 40

intraperitoneal, weekly

Brigatinib 25 mg/kg
daily + Carboplatin 50 225 + 100 85
mg/kg weekly

Brigatinib +
Carboplatin

Experimental Protocol: In Vivo Xenograft Study

Materials:

e Immunodeficient mice (e.g., female nude mice, 6-8 weeks old)
o ALK-positive NSCLC cells (e.g., H3122)

e Matrigel

» Brigatinib

o Combination agent (e.g., Carboplatin)

o Appropriate vehicle for drug formulation

 Calipers for tumor measurement

» Animal balance

Protocol:
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e Subcutaneously implant 5 x 1076 H3122 cells mixed with Matrigel into the flank of each

mouse.

e Monitor tumor growth. When tumors reach an average volume of 100-150 mms, randomize
the mice into treatment groups (n=8-10 mice per group).

o Prepare the drug formulations. For example, brigatinib can be formulated for oral gavage in
a solution of 0.5% methylcellulose. Carboplatin is typically dissolved in a saline solution for
intraperitoneal injection.

o Administer the treatments according to the defined schedule. For example:
o Group 1 (Vehicle): Administer vehicle daily by oral gavage.
o Group 2 (Brigatinib): Administer brigatinib at 25 mg/kg daily by oral gavage.

o Group 3 (Combination Agent): Administer the combination agent at its determined dose
and schedule (e.g., Carboplatin at 50 mg/kg weekly by intraperitoneal injection).

o Group 4 (Combination): Administer both brigatinib and the combination agent as per their
individual schedules.

o Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the
formula: (Length x Width?) / 2.

e Monitor the body weight of the mice twice weekly as an indicator of toxicity.

o At the end of the study (e.g., day 21 or when tumors in the control group reach a
predetermined size), euthanize the mice and excise the tumors for further analysis (e.qg.,
pharmacodynamics, histology).

o Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative
to the vehicle control group.

Visualizations: Signaling Pathways and Workflows
Brigatinib Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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